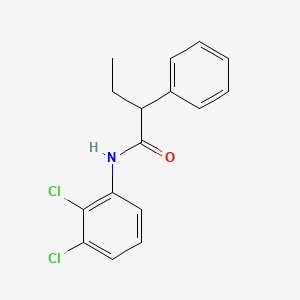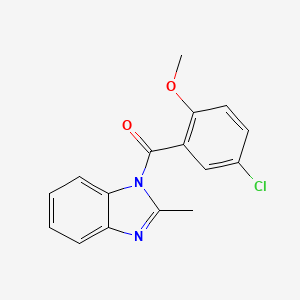![molecular formula C21H20ClNO4S2 B3954409 (5E)-5-[3-chloro-5-methoxy-4-(2-methyl-3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3954409.png)
(5E)-5-[3-chloro-5-methoxy-4-(2-methyl-3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-[3-chloro-5-methoxy-4-(2-methyl-3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that combines various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[3-chloro-5-methoxy-4-(2-methyl-3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with a halogenated ketone under basic conditions.
Introduction of the benzylidene group: This step involves the condensation of the thiazolidinone intermediate with a benzaldehyde derivative in the presence of a base.
Substitution reactions: The final compound is obtained by introducing the chloro, methoxy, and phenoxypropoxy groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-5-[3-chloro-5-methoxy-4-(2-methyl-3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, methanol, and room temperature.
Substitution: Ammonia or thiols, solvents like ethanol, and mild heating.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the benzyl derivative.
Substitution: Formation of amine or thiol derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and functional groups that may interact with biological targets.
Materials Science: The compound’s unique properties can be utilized in the development of new materials with specific characteristics.
Biological Studies: It can be used as a probe to study various biological processes and pathways.
Mecanismo De Acción
The mechanism of action of (5E)-5-[3-chloro-5-methoxy-4-(2-methyl-3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and overall reactivity.
Bromomethyl methyl ether: This compound shares some structural similarities but has different functional groups and applications.
Uniqueness
(5E)-5-[3-chloro-5-methoxy-4-(2-methyl-3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various fields.
Propiedades
IUPAC Name |
(5E)-5-[[3-chloro-5-methoxy-4-(2-methyl-3-phenoxypropoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO4S2/c1-13(11-26-15-6-4-3-5-7-15)12-27-19-16(22)8-14(9-17(19)25-2)10-18-20(24)23-21(28)29-18/h3-10,13H,11-12H2,1-2H3,(H,23,24,28)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPPWZMHSUYYSZ-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)COC2=C(C=C(C=C2Cl)C=C3C(=O)NC(=S)S3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(COC1=CC=CC=C1)COC2=C(C=C(C=C2Cl)/C=C/3\C(=O)NC(=S)S3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B3954333.png)
![N-[(2-bromo-4,5-dimethylphenyl)carbamothioyl]-4-chlorobenzamide](/img/structure/B3954342.png)

![2-[3-(4-morpholinyloxy)-3-oxopropyl]-2,3-dihydro-1,4-phthalazinedione](/img/structure/B3954352.png)
![N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-4-methoxybenzamide](/img/structure/B3954368.png)
![N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B3954376.png)

![5-(4-chlorophenyl)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B3954390.png)
![N-[(2-methoxy-4-nitrophenyl)carbamothioyl]butanamide](/img/structure/B3954392.png)
![N-{[(2-nitrophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B3954397.png)
![2-[[5-(3-acetamidophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B3954420.png)
![5-[2-(benzyloxy)-5-bromobenzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B3954428.png)
![N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-2-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxamide](/img/structure/B3954430.png)
![Ethyl 1-[(4-bromophenyl)sulfonyl]piperidine-3-carboxylate](/img/structure/B3954435.png)
